![molecular formula C16H12ClIN2OS B4174026 2-(4-chlorobenzyl)-5-[(4-iodobenzyl)thio]-1,3,4-oxadiazole](/img/structure/B4174026.png)
2-(4-chlorobenzyl)-5-[(4-iodobenzyl)thio]-1,3,4-oxadiazole
Overview
Description
2-(4-chlorobenzyl)-5-[(4-iodobenzyl)thio]-1,3,4-oxadiazole is a chemical compound that has been the subject of several scientific studies due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-(4-chlorobenzyl)-5-[(4-iodobenzyl)thio]-1,3,4-oxadiazole varies depending on its application. In medicinal chemistry, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also exhibited antibacterial and antifungal activity by disrupting bacterial and fungal cell membranes. In materials science, it acts as a fluorescent probe by binding to metal ions and emitting light.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-chlorobenzyl)-5-[(4-iodobenzyl)thio]-1,3,4-oxadiazole are still being studied. In medicinal chemistry, it has been shown to have low toxicity and minimal side effects in animal models. However, more research is needed to fully understand its effects on the human body.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(4-chlorobenzyl)-5-[(4-iodobenzyl)thio]-1,3,4-oxadiazole in lab experiments is its versatility. It can be used in a wide range of applications, from medicinal chemistry to materials science. However, its synthesis can be challenging, and it may not be readily available for all researchers.
Future Directions
There are several future directions for the study of 2-(4-chlorobenzyl)-5-[(4-iodobenzyl)thio]-1,3,4-oxadiazole. In medicinal chemistry, it could be further investigated as a potential anticancer, antibacterial, and antifungal agent. In materials science, it could be used to develop new fluorescent probes for metal ion detection. In agriculture, it could be tested for its efficacy as a pesticide. Additionally, more research is needed to fully understand its biochemical and physiological effects on the human body.
Conclusion
In conclusion, 2-(4-chlorobenzyl)-5-[(4-iodobenzyl)thio]-1,3,4-oxadiazole is a versatile chemical compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations.
Scientific Research Applications
2-(4-chlorobenzyl)-5-[(4-iodobenzyl)thio]-1,3,4-oxadiazole has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and agriculture. In medicinal chemistry, this compound has been investigated for its anticancer, antibacterial, and antifungal properties. In materials science, it has been tested for its ability to act as a fluorescent probe for detecting metal ions. In agriculture, it has been explored for its potential use as a pesticide.
properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-5-[(4-iodophenyl)methylsulfanyl]-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClIN2OS/c17-13-5-1-11(2-6-13)9-15-19-20-16(21-15)22-10-12-3-7-14(18)8-4-12/h1-8H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFDRHIYPIGEOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NN=C(O2)SCC3=CC=C(C=C3)I)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClIN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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